

A Technical Guide to 3-Methoxybenzylhydrazine Dihydrochloride: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Methoxybenzylhydrazine
dihydrochloride

Cat. No.: B3022793

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Introduction

3-Methoxybenzylhydrazine dihydrochloride is a substituted hydrazine derivative of significant interest to researchers in medicinal chemistry and process development. As a versatile synthetic building block, its primary value lies in the reactive hydrazine moiety, which serves as a robust nucleophile for the construction of a wide array of carbon-nitrogen bonds. This reactivity is fundamental to the synthesis of diverse heterocyclic scaffolds, many of which form the core of pharmacologically active molecules.^[1] Hydrazine derivatives have been integral to the development of therapeutics ranging from antituberculosis agents to antidepressants.^[1]

This guide provides an in-depth examination of **3-Methoxybenzylhydrazine dihydrochloride**, covering its core physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its principal applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full synthetic potential.

Physicochemical Properties and Structure

The dihydrochloride salt form of 3-Methoxybenzylhydrazine enhances its stability, shelf-life, and handling characteristics compared to the free base, making it a more reliable reagent for

laboratory use. Its key properties are summarized below.

Core Compound Data

Property	Value	Source(s)
IUPAC Name	[(3-methoxyphenyl)methyl]hydrazine; dihydrochloride	[2]
Synonyms	(3-Methoxybenzyl)hydrazine dihydrochloride	
CAS Number	849021-11-0	
Molecular Formula	C ₈ H ₁₄ Cl ₂ N ₂ O	[3]
Molecular Weight	225.12 g/mol	
Appearance	Solid / Powder	[4]
Canonical SMILES	<chem>COC1=CC=CC(=C1)CNN.Cl.C</chem>	[2]
InChIKey	UPLGQRHDYAHDRC-UHFFFAOYSA-N (Parent)	[2]

Chemical Structure

The structure consists of a methoxy-substituted benzyl group attached to a hydrazine functional group, presented as its dihydrochloride salt.

Caption: Chemical structure of **3-Methoxybenzylhydrazine dihydrochloride**.

Synthesis and Mechanism

The synthesis of substituted benzylhydrazines is a well-established process in organic chemistry. A common and reliable method involves the nucleophilic substitution of a benzyl halide with hydrazine, followed by acidification to precipitate the stable dihydrochloride salt.[5]

Synthetic Pathway Rationale

The reaction of 3-methoxybenzyl chloride with hydrazine hydrate is the cornerstone of the synthesis.^[5] This process leverages the high nucleophilicity of the hydrazine molecule.

- **Causality of Reagent Choice:** Hydrazine hydrate is used in significant excess. This is a critical experimental choice designed to maximize the formation of the desired monosubstituted product. A lower molar ratio could lead to a competing reaction where a second molecule of 3-methoxybenzyl chloride reacts with the newly formed product, yielding an undesired N,N'-bis(3-methoxybenzyl)hydrazine byproduct.
- **Role of Acidification:** The free base of the hydrazine is often an oil or a less stable solid. Converting it to the dihydrochloride salt serves two primary purposes: it facilitates purification through precipitation and significantly improves the compound's stability and ease of handling for long-term storage and subsequent use.^{[5][6]}

General Experimental Protocol

The following protocol is a representative procedure adapted from established methods for similar compounds.^{[7][8]}

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (e.g., 10 equivalents) and a suitable solvent such as anhydrous ethanol.
- **Substrate Addition:** Slowly add a solution of 3-methoxybenzyl chloride (1 equivalent) in anhydrous ethanol dropwise to the stirred hydrazine solution at room temperature. The slow addition helps to control any exotherm and maintain reaction homogeneity.
- **Reaction Progression:** Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting benzyl chloride.
- **Workup:** After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.
- **Salt Formation:** Redissolve the crude residue in a minimal amount of anhydrous ethanol or dioxane. Cool the solution to 0°C in an ice bath.

- **Precipitation:** Slowly add a solution of concentrated hydrochloric acid or HCl in an organic solvent (e.g., 4.0M HCl in dioxane) dropwise until the pH is strongly acidic ($\text{pH} < 2$). Continue stirring in the ice bath for 30 minutes to an hour.
- **Isolation:** A solid precipitate of **3-Methoxybenzylhydrazine dihydrochloride** will form. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove soluble impurities, and dry under vacuum.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-Methoxybenzylhydrazine dihydrochloride**.

Core Applications in Research and Development

The primary utility of **3-Methoxybenzylhydrazine dihydrochloride** is its function as a precursor for forming hydrazones, which are key intermediates in the synthesis of nitrogen-containing heterocycles.^[6]

Hydrazone Formation for Heterocyclic Synthesis

The reaction between the hydrazine moiety and a carbonyl compound (an aldehyde or ketone) results in the formation of a hydrazone via a condensation reaction. This reaction is highly reliable and serves as the entry point for constructing various five- and six-membered heterocyclic rings that are prevalent in pharmaceuticals.^[6]

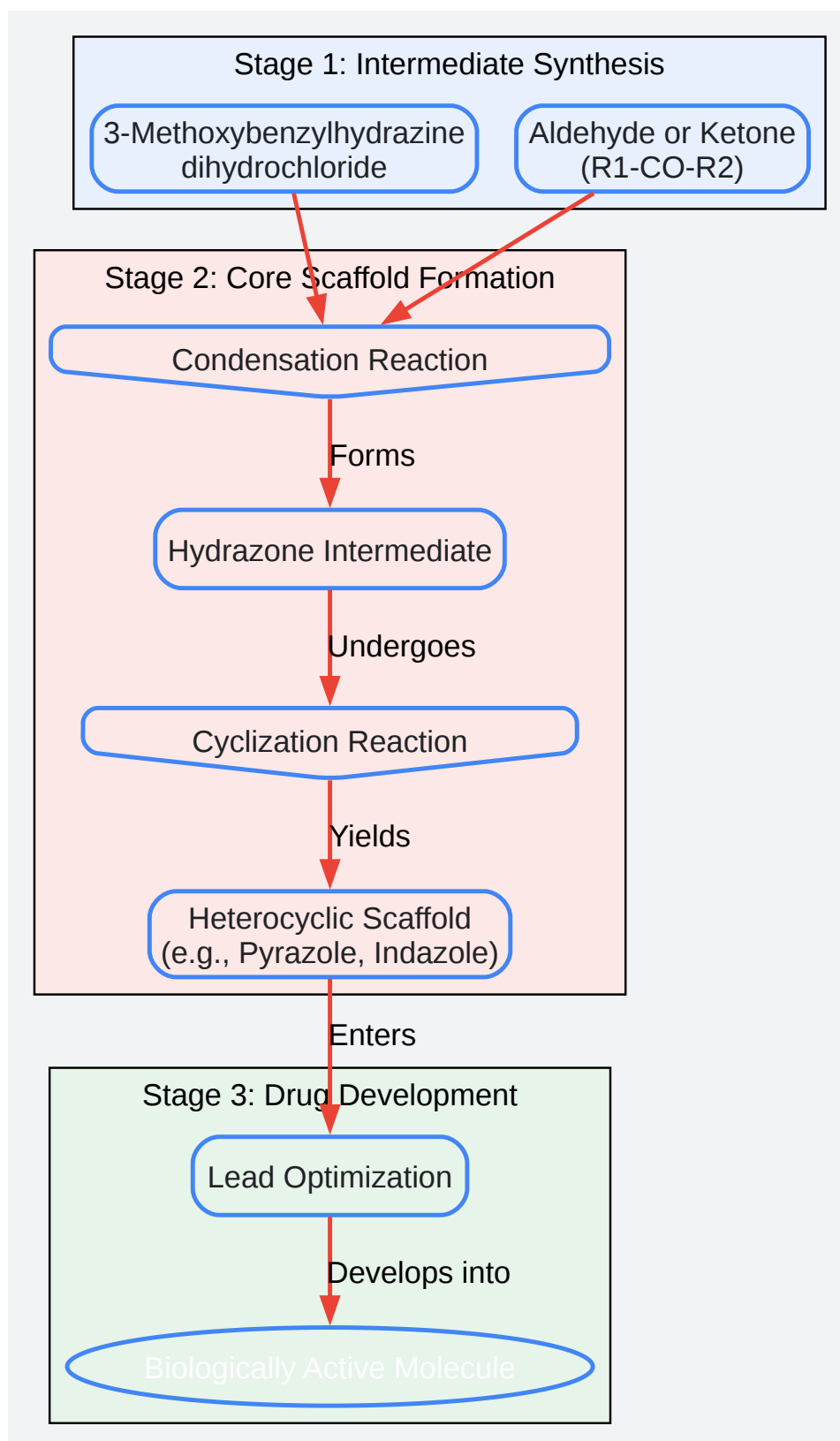
- **Mechanism Insight:** The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent dehydration step drives the reaction to completion.

- **Synthetic Value:** The resulting hydrazones can be cyclized under various conditions to yield valuable scaffolds such as pyrazoles, indazoles, and pyridazines, which are core structures in many anti-inflammatory, anti-cancer, and anti-viral agents.

General Protocol for Hydrazone Formation

- **Reagent Preparation:** Dissolve **3-Methoxybenzylhydrazine dihydrochloride** (1 equivalent) in a suitable solvent like ethanol or methanol. A mild base (e.g., sodium acetate or triethylamine) may be added to neutralize the HCl salt and free the hydrazine base in situ.
- **Carbonyl Addition:** Add the desired aldehyde or ketone (1 equivalent) to the solution.
- **Catalysis:** Add a catalytic amount of a protic acid, such as acetic acid, to facilitate the reaction.
- **Reaction:** Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.
- **Isolation:** The product hydrazone may precipitate directly from the reaction mixture upon cooling or can be isolated after solvent removal and purification by recrystallization or column chromatography.

Logical Flow in Drug Discovery



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Caption: Logical workflow from building block to a potential therapeutic agent.

Safety, Handling, and Storage

As with all hydrazine derivatives, proper safety precautions are essential when handling **3-Methoxybenzylhydrazine dihydrochloride**.

GHS Hazard Classification

Users must consult the full Safety Data Sheet (SDS) before use.[\[4\]](#)[\[9\]](#)[\[10\]](#)

Pictogram	Signal Word	Hazard Statements
GHS07: Exclamation Mark	Warning	H315: Causes skin irritation. [4] H319: Causes serious eye irritation. [4] H335: May cause respiratory irritation. [4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[9\]](#)[\[10\]](#)
- Personal Protection: Wear standard personal protective equipment, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[\[10\]](#)
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[9\]](#)

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[9\]](#) For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[\[11\]](#)[\[12\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[4\]](#)[\[9\]](#)

- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4]
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

3-Methoxybenzylhydrazine dihydrochloride is a high-value synthetic intermediate for the pharmaceutical and agrochemical research sectors. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility in forming hydrazone precursors for heterocyclic synthesis make it an indispensable tool for medicinal chemists. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively utilize this compound to construct novel molecular entities for drug discovery and development programs.

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References

- 1. calcasolutions.com [calcasolutions.com]
- 2. Page loading... [guidechem.com]
- 3. 1803608-28-7[(3-Methoxyphenyl)hydrazine dihydrochloride]BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. nbinnno.com [nbinnno.com]
- 6. nbinnno.com [nbinnno.com]

- 7. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 8. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. (3-Methoxyphenyl)hydrazine hydrochloride | 39232-91-2 [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
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